molecular formula C10H10BrClO3 B1276865 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid CAS No. 588681-98-5

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B1276865
CAS No.: 588681-98-5
M. Wt: 293.54 g/mol
InChI Key: MVGAVLUYDJOUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a halogen-substituted phenoxypropanoic acid derivative. Its molecular formula is C₁₀H₉BrClO₃, with a molecular weight of approximately 292.5 g/mol (calculated from structural data in and ). The compound features a phenoxy ring substituted with bromine at the 4-position and chlorine at the 2-position, attached to a 2-methylpropanoic acid moiety. It is identified by CAS number 588681-98-5 and is primarily utilized as a research intermediate in synthetic chemistry and pharmaceutical development (). Its ethyl ester derivative (CAS 588679-11-2) is a precursor in synthesis, highlighting its role in organic transformations ().

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGAVLUYDJOUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407475
Record name 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-98-5
Record name 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588681-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 2-Methyl-2-phenylpropanoic acid, synthesized via Friedel-Crafts alkylation of benzene with methacrylic acid using AlCl₃.
  • Bromination Agent : Bromine (1–2 equivalents) in water.
  • pH Control : Sodium carbonate or bicarbonate maintains a neutral to alkaline pH (7–8), minimizing side reactions.
  • Temperature : 25–35°C for 10–16 hours.

Example Protocol :

  • Neutral Conditions :
    • 2-Methyl-2-phenylpropanoic acid (5 g, 0.0304 mol) and water (50 mL) are mixed.
    • Sodium carbonate (20% solution) adjusts pH to 7.
    • Bromine (8.7 g, 0.054 mol) is added dropwise while maintaining pH 7.
    • Post-reaction, acidification with HCl (pH 1–2) precipitates the product.
    • Extraction with dichloromethane and recrystallization yield 6.0 g (81%) of product, 98.5% pure by GC.
  • Alkaline Conditions :
    • Sodium bicarbonate (23.06 g) in water (200 mL) is combined with the substrate (5 g).
    • Bromine addition and subsequent acidification yield 5.5 g (74.3%) with 98.8% purity.

Challenges and Solutions

  • Separation Difficulties : The product and starting material exhibit similar solubility. Esterification (e.g., methyl ester formation) followed by distillation improves separation.
  • Isomer Formation : Minor 3-bromo isomers (1–2%) are removed via recrystallization (e.g., aqueous methanol).

Palladium-Catalyzed Carbonylation

An alternative method employs palladium-catalyzed carbonylation of 4-bromo-2-chloro-1-iodobenzene under flow reactor conditions.

Reaction Setup

  • Catalyst : Palladium acetate (0.08 mmol) with triphenylphosphine (0.168 mmol).
  • Substrate : 4-Bromo-2-chloro-1-iodobenzene (1.68 mmol).
  • Conditions : 110°C, 15 bar CO pressure, 2-hour residence time.
  • Yield : 76% after acid workup.

Advantages :

  • Continuous flow processing enhances scalability and reduces reaction time.
  • Avoids hazardous bromine handling.

Comparative Analysis of Methods

Parameter Aqueous Bromination Carbonylation
Yield 74–81% 76%
Purity 98.5–99.2% Not reported
Scalability Industrial (275 kg batches) Lab-scale
Byproducts 1–2% 3-bromo isomer Not reported
Solvent Use Water (eco-friendly) 1,4-Dioxane

Industrial-Scale Refinement

For large-scale production (e.g., 275 kg substrate):

  • Bromination : Sodium bicarbonate (660 kg) and bromine (330 kg) in water (6,875 L) at 25–35°C for 10 hours.
  • Workup : Toluene extraction, pH adjustment to 5 with HCl, and heptane recrystallization yield 190 kg (46.6%) of 99.28% pure product.

Critical Considerations

  • Safety : Bromine’s toxicity necessitates closed systems and rigorous ventilation.
  • Cost : Palladium catalysts increase expenses compared to aqueous bromination.
  • Regulatory Compliance : Halogenated solvents (e.g., dichloromethane) require recycling to meet environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid exhibits antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antibacterial agents.
  • Anticancer Potential : Research has shown that this compound may inhibit tumor cell growth in vitro, indicating its potential as a therapeutic agent in cancer treatment. Further studies are needed to explore its mechanisms of action and efficacy in vivo.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. This property is particularly relevant for drug development aimed at metabolic disorders.

Medicine

  • Therapeutic Development : As a precursor for the development of new therapeutic agents, this compound is being explored for its potential to lead to novel drugs with enhanced efficacy and safety profiles.

Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in the production of various specialty chemicals and materials, making it relevant for industrial applications beyond pharmaceuticals.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that this compound inhibited the growth of specific bacterial strains, suggesting its potential use as a new antibacterial agent. Further research is ongoing to determine its effectiveness against resistant strains.
  • Cancer Cell Line Research : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. Research is currently focused on understanding the molecular mechanisms underlying this effect.
  • Enzyme Inhibition Trials : Investigations into the enzyme inhibition properties of this compound have revealed promising results, indicating its potential use in developing drugs targeting metabolic pathways involved in diseases such as diabetes and obesity.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight CAS Number Key Uses/Properties
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid 4-Br, 2-Cl C₁₀H₉BrClO₃ ~292.5 588681-98-5 Research intermediate
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid (5b) 2-Cl, 4-Cl C₁₀H₁₀Cl₂O₃ 249.09 - Synthetic intermediate; 89% yield via ester hydrolysis
Mecoprop (MCPP) 4-Cl, 2-CH₃ C₁₀H₁₁ClO₃ 214.65 93-65-2 Herbicide; Health Hazard Rating 3
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 4-Cl, 2-F C₁₀H₁₀ClFO₂ 216.64 920501-49-1 Research chemical; lower lipophilicity due to fluorine
Bezafibrate 4-[2-(4-chlorobenzamido)ethyl]phenoxy C₁₉H₂₀ClNO₄ 361.82 41859-67-0 Lipid-lowering agent; reduces triglycerides by 43%
WIN 35,833 4-(2,2-dichlorocyclopropyl) C₁₃H₁₄Cl₂O₃ 295.16 - Rapid oral absorption; high plasma protein binding

Key Research Findings

Synthetic Efficiency :

  • The dichloro analog (5b) is synthesized with 89% yield via ethyl ester intermediates, suggesting efficient protocols applicable to the target compound ().
  • The ethyl ester of the target compound (CAS 588679-11-2) is a precursor, indicating analogous synthetic routes ().

Biological Activity: Mecoprop (MCPP) demonstrates herbicidal activity but poses significant health risks (Health Hazard Rating 3) due to acute toxicity ().

Protein Binding: WIN 35,833 exhibits extensive plasma protein binding in rats, monkeys, and humans, a trait shared by structurally related compounds ().

Structural-Activity Relationships (SAR)

  • Methyl Branching: The 2-methylpropanoic acid group is critical for metabolic stability, as seen in Bezafibrate and Elafibranor ().
  • Phenoxy Substitution: Dichloro (5b) and chloro-fluoro () variants highlight the role of halogen position in modulating bioactivity and solubility.

Biological Activity

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C11H10BrClO3\text{C}_11\text{H}_{10}\text{BrClO}_3

With a molecular weight of approximately 305.55 g/mol, it features a bromine and chlorine substituent on the aromatic ring, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of halogen atoms may enhance its binding affinity and selectivity towards specific targets compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several strains of bacteria, including both Gram-positive and Gram-negative species. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Antichlamydial Activity

In a study focused on Chlamydia trachomatis, the compound showed promising antichlamydial activity. It was found to significantly reduce chlamydial inclusion numbers and alter inclusion morphology in infected cells. The compound's selectivity for Chlamydia suggests potential as a therapeutic agent against this pathogen .

PPAR Activation

The compound has also been evaluated for its agonist activity towards peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in lipid and glucose metabolism. In vitro assays indicated that this compound acts as a full agonist for these receptors, suggesting its potential utility in metabolic disorders .

Study on Antimicrobial Spectrum

A comprehensive study assessed the antimicrobial spectrum of this compound against various pathogens. The results are summarized in Table 1:

PathogenActivity (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Chlamydia trachomatisEffective

Toxicity Assessment

Toxicity studies conducted on human cell lines indicated that the compound has a favorable safety profile, exhibiting low cytotoxicity at therapeutic concentrations. This suggests that it could be developed further as a safe therapeutic agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NamePPARα ActivityAntimicrobial ActivityReference
2-(4-Chlorophenoxy)-2-methylpropanoic acidModerateLow
Clofibric AcidHighModerate
2-(4-Fluorophenoxy)-2-methylpropanoic acidLowHigh

The presence of bromine enhances the biological activity compared to chlorine or fluorine substitutions.

Q & A

Q. What are the recommended safety protocols for handling 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use local exhaust ventilation during synthesis or handling to minimize inhalation exposure. Enclose processes involving dust generation (e.g., weighing, grinding) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use a NIOSH-approved respirator with organic vapor cartridges .
  • Emergency Measures: Install eyewash stations and emergency showers in the workspace. Contaminated clothing must be removed immediately and laundered using specialized protocols .
  • Air Monitoring: Conduct regular airborne concentration checks using gas chromatography or HEPA-filtered vacuum systems to ensure compliance with OSHA exposure limits .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Spectroscopic Cross-Validation: Compare NMR (¹H/¹³C) and IR spectra with computational predictions (DFT calculations). Discrepancies in aromatic proton splitting may indicate halogen-dependent electronic effects .
  • Elemental Analysis: Confirm bromine and chlorine content via combustion analysis or X-ray fluorescence (XRF) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

  • Dynamic NMR Analysis: Investigate rotational barriers of the methylpropanoic acid group. Variable-temperature NMR can reveal conformational flexibility that might explain splitting anomalies .
  • Hirshfeld Surface Analysis: Use CrystalExplorer to evaluate intermolecular interactions in the crystal lattice, which may influence X-ray-derived bond lengths/angles .
  • DFT Optimization: Perform geometry optimization using Gaussian or ORCA software to compare theoretical and experimental structures, adjusting for solvent effects in NMR simulations .

Q. What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

  • HPLC-MS with Reference Standards: Use impurities like 2-(4-ethylphenyl)propanoic acid (CAS 3585-52-2) or 2-(4-formylphenyl)propanoic acid (CAS 43153-07-7) as benchmarks. Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) enhances separation of halogenated byproducts .
  • Reaction Monitoring with In Situ IR: Track ester intermediates (e.g., ethyl or propyl esters) during hydrolysis steps to optimize reaction completion and minimize residual precursors .

Q. How can crystallization conditions be optimized for X-ray-quality crystals?

Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., dichloromethane/hexane or ethanol/water) to exploit polarity gradients. Halogenated solvents may enhance lattice stability via C–Br/Cl···π interactions .
  • Temperature Ramping: Use a programmable oven to slowly cool saturated solutions (e.g., 40°C → 4°C at 0.5°C/hour) to promote large, defect-free crystals .
  • Additive Screening: Introduce co-formers like nicotinamide or acetic acid to modulate crystal packing without altering stoichiometry .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design stability studies under oxidative conditions?

Methodological Answer:

  • Forced Degradation Protocols: Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via LC-UV/ELS (220 nm) and identify products using high-resolution mass spectrometry (HRMS). Key degradation pathways may involve cleavage of the phenoxy group or bromine displacement .
  • Radical Scavenger Assays: Use APF (3’-(p-aminophenyl) fluorescein) or HPF (3’-(p-hydroxyphenyl) fluorescein) to detect hydroxyl radical formation during degradation .

Q. How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Metabolite Profiling: Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify active metabolites that may contribute to observed bioactivity variations .
  • Solubility Correction: Account for dimethyl sulfoxide (DMSO) concentration effects in cell-based assays. Use nephelometry to quantify precipitate formation at ≥0.1% DMSO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.